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Eumenine mastoparan-OD

Cat. No.: B1576609
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Description

Eumenine mastoparan-OD is a mastoparan-family peptide isolated from the venom of the solitary eumenine wasp, Orancistrocerus drewseni drewseni . Its amino acid sequence is GRILSFIKAGLAEHL-NH2, characterizing it as a linear cationic tetradecapeptide with a C-terminal amidation . Like other mastoparans, it is predicted to adopt an amphipathic α-helical conformation in membrane-like environments, a key feature for its bioactivity and interaction with cell membranes . This structural motif is common to a wide range of biologically active peptides found in the venoms of both social and solitary wasps . Research on mastoparan peptides, including this compound, focuses on their potent hemolytic activity, which has been reported to be more potent than that of the prototype mastoparan . These peptides are also investigated for their antimicrobial properties against various bacteria, their ability to degranulate mast cells, and their capacity to activate G-proteins, making them valuable tools for studying these processes and exploring potential therapeutic applications . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GRILSFIKGLAEHL

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Eumenine Mastoparan Od

Primary Sequence Analysis and Amino Acid Composition

Peptide Length and Terminal Modifications

Eumenine mastoparan-OD is a relatively short peptide, typically composed of 14 amino acid residues. nih.gov A significant feature of EMP-OD and other mastoparans is the amidation of its C-terminus. scienceopen.comnih.gov This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is crucial for stabilizing the peptide's secondary structure, particularly its α-helical conformation, and is important for its biological activity. uniprot.orgacs.org The non-amidated form of a similar peptide, eumenine mastoparan-AF, showed reduced antimicrobial potency. uniprot.org

Distribution of Hydrophobic and Basic Residues

The amino acid composition of EMP-OD is characterized by a high content of hydrophobic and basic residues. scienceopen.comnih.gov Mastoparan (B549812) peptides, in general, are rich in hydrophobic amino acids such as leucine, isoleucine, valine, and alanine. ijbs.com They also typically contain two to four lysine (B10760008) residues, which are basic and positively charged at physiological pH. mdpi.com This specific distribution of hydrophobic and basic residues is a defining feature of mastoparans and is critical for their amphipathic nature, allowing them to interact with and disrupt cell membranes. mdpi.com

Secondary and Tertiary Structural Features in Biologically Relevant Environments

The biological function of EMP-OD is intrinsically linked to its three-dimensional structure, which it adopts in different environments.

Characterization of Amphipathic α-Helical Conformation

In aqueous solutions, mastoparan peptides like EMP-OD typically exist in a random coil structure. ijbs.com However, in the presence of a membrane-mimetic environment, such as lipid micelles or organic solvents like trifluoroethanol (TFE), they undergo a conformational change to form an amphipathic α-helix. ijbs.commdpi.com This α-helical structure is characterized by the spatial segregation of hydrophobic and hydrophilic (basic) residues onto opposite faces of the helix. researchgate.net This amphipathic nature is essential for the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. mdpi.com The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar head groups of the lipids.

Spectroscopic Analysis of Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides in different environments. CD spectra of mastoparan peptides, including those closely related to EMP-OD, have consistently shown a transition from a random coil conformation in aqueous buffer to a predominantly α-helical structure in membrane-mimetic media like TFE and sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govmdpi.comresearchgate.net The characteristic CD spectrum of an α-helix shows a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com Studies on eumenine mastoparan-AF (EMP-AF) revealed that the peptide adopts a helical structure in TFE and SDS micelles. acs.org Similar conformational changes are observed for other mastoparans in the presence of liposomes, further confirming the induction of α-helicity in a lipid environment. researchgate.netresearchgate.net

Comparative Structural Homology with Other Mastoparan Peptides

This compound shares significant structural homology with other peptides in the mastoparan family, which are found in the venoms of various social and solitary wasps. frontiersin.orgscienceopen.com Most mastoparans are 14 amino acids long and possess a C-terminal amidation. nih.gov While there is sequence heterogeneity among different mastoparans, they all share the characteristic of being rich in hydrophobic and basic amino acids, leading to an amphipathic α-helical conformation in membrane environments. scienceopen.comijbs.com

Table 1: Amino Acid Sequences of Selected Mastoparan Peptides

Peptide Name Sequence Source Organism
This compound (EMP-OD) I N L K A I A K L A A K L L - N H 2 Orancistrocerus drewseni
Eumenine mastoparan-AF (EMP-AF) I N W K G I I A A I V K K L - N H 2 Anterhynchium flavomarginatum micado
Eumenine mastoparan-EM1 (EMP-EM1) L K L M G I V K K V L G A L - N H 2 Eumenes micado
Eumenine mastoparan-EM2 (EMP-EM2) L K L L G I V K K V L G A I - N H 2 Eumenes micado

Table 2: Physicochemical Properties of Selected Mastoparan Peptides

Peptide Length Net Charge at pH 7 Hydrophobicity (H)
This compound 14 +4 High
Eumenine mastoparan-AF 14 +4 High
Eumenine mastoparan-EM1 14 +4 High
Eumenine mastoparan-EM2 14 +4 High

Mechanisms of Action at the Molecular and Cellular Levels

Interaction with Biological Membranes

The interaction of Eumenine mastoparan-OD and related peptides with biological membranes is a cornerstone of their activity. This interaction is dictated by the peptide's structure and the composition of the target membrane.

Principles of Membrane Permeabilization and Pore Formation

Mastoparan (B549812) peptides, including EMP-OD, are known to permeabilize cell membranes. researchgate.netnih.gov This process is often initiated by the peptide adopting an amphipathic α-helical structure upon encountering the membrane environment. mdpi.comniph.go.jpmdpi.com This conformation allows the peptide to insert itself into the lipid bilayer. mdpi.com The accumulation of these peptides can lead to the formation of pores or channels, disrupting the membrane's integrity. researchgate.netnih.gov Two general models for this process are the "barrel-stave" model, where peptides assemble to form a pore, and the "carpet" model, where peptides coat the membrane surface and cause disruption. mdpi.com The increased permeability allows for the passage of ions and other molecules, ultimately leading to cell lysis. nih.govnih.gov

Differential Affinity for Prokaryotic vs. Eukaryotic Cell Membranes

A noteworthy characteristic of some mastoparan peptides is their selective toxicity, showing a higher affinity for prokaryotic (bacterial) membranes over eukaryotic (mammalian) membranes. nih.govresearchgate.net This selectivity is often attributed to differences in membrane composition. Bacterial membranes are typically rich in negatively charged phospholipids, which electrostatically attract the cationic mastoparan peptides. researchgate.net In contrast, eukaryotic cell membranes are generally zwitterionic. For instance, some eumenine mastoparan peptides exhibit potent antibacterial activity with minimal hemolytic activity against human or mouse erythrocytes, indicating a stronger association with bacterial cell membranes. nih.govresearchgate.net However, EMP-OD itself has been reported to exhibit more potent hemolytic activity than some other mastoparans, suggesting a less pronounced selectivity in its case. mdpi.comnih.gov

Role of Amphipathicity and Charge in Membrane Disruption

The amphipathic nature and positive charge of mastoparan peptides are critical for their membrane-disrupting capabilities. core.ac.ukresearchgate.netmdpi.com These peptides are rich in hydrophobic and basic amino acids. nih.govmdpi.com The hydrophobic residues facilitate insertion into the nonpolar core of the lipid bilayer, while the positively charged residues (typically lysine) interact favorably with the negatively charged components of microbial membranes. researchgate.netmdpi.com This amphipathic α-helical structure is essential for their biological activities. nih.govmdpi.commdpi.com The C-terminal amidation common in these peptides also plays a role, often enhancing their affinity for membranes. researchgate.net

Modulation of G-Protein Signaling Pathways

Beyond direct membrane disruption, mastoparans can also exert their effects by modulating intracellular signaling pathways, particularly those involving G-proteins.

Activation of Specific G-Proteins (e.g., Gαi, Gαo)

Mastoparans are known to directly activate heterotrimeric G-proteins, mimicking the function of G-protein-coupled receptors (GPCRs). nih.govresearchgate.net They can stimulate the exchange of GDP for GTP on the Gα subunit, leading to its activation. researchgate.net Specifically, mastoparans have been shown to activate pertussis toxin-sensitive G-proteins, such as those of the Gαi and Gαo families. frontiersin.orgnih.gov For example, Mastoparan-L at a concentration of 100 μM increased the activity of Go and Gi by 16-fold. frontiersin.org Another analog, Mastoparan-7, is a direct activator of Gαo, promoting signaling cascades within cells. nih.govnih.gov This activation can lead to various downstream cellular responses. frontiersin.org

Interplay with Nucleoside Diphosphate (B83284) Kinase (NDPK)

The activation of G-proteins by mastoparans can also be indirect, involving an interplay with Nucleoside Diphosphate Kinase (NDPK). frontiersin.orgnih.gov NDPK is an enzyme that catalyzes the transfer of a phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like GDP), thereby generating GTP. nih.govebi.ac.uk Mastoparans have been shown to stimulate the activity of NDPK. frontiersin.orgnih.gov This stimulation of NDPK can lead to an increased local concentration of GTP, which in turn facilitates the activation of G-proteins. nih.gov Evidence suggests that the activation of GTP hydrolysis in some cell membranes by mastoparan may occur indirectly through this interaction with NDPK. core.ac.uknih.gov This dual mechanism of direct and indirect G-protein activation highlights the complex nature of mastoparan's interaction with cellular signaling machinery. nih.govvulcanchem.com

Interactive Data Table: Properties of this compound and Related Peptides

PeptideSource OrganismKey Activities
This compound (EMP-OD) Orancistrocerus drewseniHemolytic, potential antimicrobial. mdpi.comnih.gov
Eumenine mastoparan-AF (EMP-AF) Anterhynchium flavomarginatum micadoAntimicrobial, mast cell degranulation, low hemolytic. researchgate.netfrontiersin.orgnih.gov
Eumenine mastoparan-ER (EMP-ER) Eumenes rubrofemoratusAntimicrobial, moderate mast cell degranulation, low hemolytic. nih.govfrontiersin.org
Eumenine mastoparan-EM1/EM2 Eumenes micadoPotent antibacterial, moderate mast cell degranulation, virtually no hemolytic activity. nih.govfrontiersin.org
Mastoparan-L Vespa lewisiiG-protein activation (Gαi/Gαo), NDPK stimulation. frontiersin.org
Mastoparan-7 Synthetic analogDirect activator of Gαo. nih.govnih.gov

Cellular Effects Beyond Direct Lysis

This compound (EMP-OD) is a peptide toxin isolated from the venom of the solitary eumenine wasp Orancistrocerus drewseni nih.govscienceopen.com. Like other members of the mastoparan family, its biological activities extend beyond simple cell lysis, encompassing a range of complex interactions at the cellular level. These peptides are typically 14 amino acids long with an amidated C-terminus, a structure that facilitates their interaction with cell membranes and subsequent biological effects nih.govdntb.gov.ua.

Mast Cell Degranulation and Mediator Release

A hallmark activity of the mastoparan family of peptides is the induction of mast cell degranulation, leading to the release of inflammatory mediators such as histamine (B1213489) and serotonin (B10506) frontiersin.orgunesp.br. This process is a crucial component of the inflammatory response seen after wasp envenomation frontiersin.org. Mastoparans are known to activate mast cells by interacting with G-proteins, specifically the Gαi subtype, which is sensitive to pertussis toxin canada.ca. This interaction can stimulate various signaling pathways, including the activation of phospholipase C and phospholipase A2, which are critical for mediator release frontiersin.orgunesp.brcanada.ca.

The degranulation activity is a common feature among mastoparans, though the potency can vary between different peptides. For instance, Eumenine mastoparan-AF (EMP-AF), isolated from the wasp Anterhynchium flavomarginatum micado, demonstrates a degranulation activity in rat peritoneal mast cells and RBL-2H3 cells that is comparable to the original mastoparan nih.gov. Similarly, newly identified peptides EMP-EM1 and EMP-EM2 from the Eumenes micado wasp also exhibit moderate degranulation activity nih.govdntb.gov.ua. The activity is typically quantified by measuring the release of β-hexosaminidase, a marker that is co-localized with histamine in mast cell granules researchgate.net. While EMP-OD is noted for its potent hemolytic activity, its direct mast cell degranulating effect is understood within the context of its peptide family, which is known to disturb excitable membranes and potentiate venom toxicity nih.govscienceopen.com.

Comparative Biological Activities of Eumenine Mastoparans
PeptideSource OrganismReported Mast Cell Degranulation ActivityOther Notable Activities
This compound (EMP-OD)Orancistrocerus drewseniBelongs to a class of peptides known for degranulation; noted for potent hemolytic activity nih.govscienceopen.comHemolytic scienceopen.com
Eumenine mastoparan-AF (EMP-AF)Anterhynchium flavomarginatum micadoStimulates degranulation in rat peritoneal mast cells and RBL-2H3 cells nih.govAntimicrobial, Hemolytic, Affects neuromuscular transmission nih.govuniprot.org
Eumenine mastoparan-EM1 (EMP-EM1)Eumenes micadoModerate degranulation activity from rat peritoneal mast cells nih.govdntb.gov.uaPotent antibacterial, significant leishmanicidal activity, low hemolytic activity nih.govdntb.gov.ua
Eumenine mastoparan-EM2 (EMP-EM2)Eumenes micadoModerate degranulation activity from rat peritoneal mast cells nih.govdntb.gov.uaPotent antibacterial, significant leishmanicidal activity, low hemolytic activity nih.govdntb.gov.ua

Impact on Neuromuscular Transmission (e.g., Lobster Model)

The venom of solitary wasps primarily serves to paralyze prey, suggesting that its components act on the nervous system nih.gov. Peptides within the mastoparan family have been shown to have significant effects on neuromuscular transmission. Research using the lobster walking leg preparation has served as a valuable model for studying these effects nih.govresearchgate.net.

Studies on the related peptide, Eumenine mastoparan-AF (EMP-AF), have shown that it blocks neuromuscular transmission and induces depolarization of the muscle membrane in this lobster model uniprot.orgencyclopedia.pub. This action is consistent with the role of these peptides in potentiating venom toxicity by disrupting excitable membranes nih.govscienceopen.com. The general mechanism involves facilitating synaptic transfer at the neuromuscular junction and may also involve slowing the inactivation of sodium channels nih.gov. This disruption of normal nerve and muscle cell function contributes to the paralytic effect of the wasp venom. While direct studies on EMP-OD in the lobster model are not as extensively detailed, its structural similarity to other eumenine mastoparans suggests it may have a comparable mode of action nih.govfrontiersin.org.

Effects of Mastoparan Peptides on Neuromuscular Transmission
Peptide / ClassModel SystemObserved Effect
Mastoparan (general class)Lobster Neuromuscular JunctionBlocks neuromuscular transmission, mediates depolarization of the muscle membrane encyclopedia.pubnih.gov
Eumenine mastoparan-AF (EMP-AF)Lobster Walking LegAffects and blocks neuromuscular transmission nih.govuniprot.orgresearchgate.net

Influence on Cytoskeletal Reorganization in Immune Cells

The cellular cytoskeleton, a dynamic network of filaments including actin, microtubules, and intermediate filaments, is fundamental to most immune cell effector functions frontiersin.org. Activities such as cell motility, formation of the immunological synapse, and the targeted release of cytotoxic granules are all dependent on precise cytoskeletal reorganization frontiersin.orgbiotech-spain.com.

Mastoparans as a peptide class have been shown to influence the cytoskeleton of immune cells. Specifically, in neutrophils, mastoparans stimulate the reorganization of the cytoskeleton, which is linked to other cellular responses like the production of phosphatidylinositol 3,4,5-trisphosphate and the formation of superoxide (B77818) anions frontiersin.org. This indicates that beyond their membrane-disrupting activities, these peptides can trigger intracellular signaling cascades that directly impact the structural and functional machinery of immune cells.

The cytoskeleton's role is critical in the immune response. For example, in B lymphocytes, the remodeling of the actin cytoskeleton at the immune synapse is essential for antigen capture and the subsequent generation of an antibody response biotech-spain.com. In natural killer (NK) cells, the cytoskeleton facilitates conjugation with target cells and the assembly of the immunological synapse required for cytotoxicity frontiersin.org. While specific research focusing exclusively on this compound's effect on immune cell cytoskeletal rearrangement is limited, the known activity of the broader mastoparan family suggests a potential mechanism by which it could modulate immune cell function through cytoskeletal interactions frontiersin.org.

Biological Activities and Pre Clinical Applications

Antimicrobial Activity Profile

Eumenine mastoparan-OD has demonstrated a notable range of antimicrobial effects, which are detailed in the following subsections.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

This compound exhibits activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov However, its bactericidal activity is considered to be relatively low compared to other mastoparan (B549812) peptides like Eumenine mastoparan-AF (EMP-AF). frontiersin.orgnih.gov While specific minimal inhibitory concentration (MIC) values for a wide range of bacteria are not extensively documented in the provided search results, it is noted to have weaker activity against the Gram-negative bacterium Escherichia coli. mybiosource.com In contrast, some other mastoparans, such as EMP-AF, have shown potent activity against various Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus saprophyticus, and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. uniprot.org

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Botrytis cinerea)

A significant characteristic of this compound is its strong antifungal activity. frontiersin.orgmybiosource.com It has been shown to be highly effective against the human fungal pathogen Candida albicans and the plant pathogenic fungus Botrytis cinerea. frontiersin.orgmybiosource.com This potent antifungal action is a distinguishing feature of EMP-OD, especially when compared to its modest antibacterial effects. frontiersin.org The mechanism of its antifungal action is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death. scielo.brmdpi.com

Antiprotozoal Activity (e.g., Leishmania major)

This compound has demonstrated significant activity against the protozoan parasite Leishmania major. nih.govresearchgate.net Leishmaniasis, the disease caused by Leishmania parasites, is a major health concern in many parts of the world, and the development of new treatments is crucial due to issues with current therapies. nih.govmdpi.comturkiyeparazitolderg.org The leishmanicidal activity of EMP-OD and other eumenine mastoparans highlights their potential as lead compounds for the development of new antiprotozoal drugs. nih.govresearchgate.net

Efficacy Against Multidrug-Resistant Strains and Biofilms

While the direct efficacy of this compound against multidrug-resistant (MDR) strains and biofilms is not explicitly detailed in the provided search results, other mastoparan peptides have shown promise in this area. For instance, mastoparan-C has been investigated for its therapeutic potential against common pathogens, antibiotic-resistant strains, and microbial biofilms. ijbs.com The ability of some antimicrobial peptides to combat MDR bacteria and biofilms is a critical area of research, as these are major challenges in clinical settings. mdpi.com

Pre-clinical Antineoplastic Potential

Selective Cytotoxicity Towards Cancer Cell Lines (In Vitro Studies)

Mastoparan peptides, as a class, have garnered attention for their potential as anticancer agents. nih.govacadiau.caresearchgate.net They have been shown to exhibit selective cytotoxicity towards various cancer cell lines while being less toxic to normal cells. nih.govresearchgate.net For example, mastoparan has demonstrated potent anticancer activities against leukemia, myeloma, and breast cancer cells. nih.gov The mechanism of action is often attributed to the lytic disruption of cancer cell membranes. nih.govacadiau.ca Furthermore, mastoparan has been shown to induce apoptosis in tumor cells through the intrinsic mitochondrial pathway. mdpi.com While specific in vitro studies on the selective cytotoxicity of this compound against cancer cell lines are not detailed in the provided search results, the broader family of mastoparans shows significant promise in this preclinical area. nih.govresearchgate.net

Table of Antimicrobial Activity of this compound and Related Peptides

Table of Pre-clinical Antineoplastic Potential of Mastoparans

Mechanisms of Cancer Cell Apoptosis and Necrosis Induction (Cellular Models)

While the broader family of mastoparan peptides has been investigated for its anti-cancer properties, specific research on the mechanisms of cancer cell death induced by this compound is limited in the available scientific literature. However, studies on other mastoparans provide insights into the potential mechanisms by which EMP-OD might exert cytotoxic effects on cancer cells.

Generally, anti-cancer peptides (ACPs) like mastoparans can induce cancer cell death through two primary mechanisms: membrane lysis leading to necrosis, or the induction of apoptosis. nih.govbvsalud.org The choice between these pathways can be influenced by factors such as the peptide's concentration and the specific characteristics of the cancer cell membrane. bvsalud.org

Mastoparans, being cationic and amphipathic, are electrostatically attracted to the negatively charged components of cancer cell membranes. nih.govbvsalud.org This interaction can lead to the disruption of the cell membrane, causing the formation of pores or complete lysis of the cell, a process characteristic of necrosis. nih.govfrontiersin.org For instance, the amidated form of a mastoparan from wasp venom was found to kill leukemia, myeloma, and breast cancer cells through a lytic mechanism. nih.gov This membranolytic activity is often rapid and can be observed by the formation of cellular "phantoms" under microscopy. frontiersin.org

Alternatively, some mastoparans can trigger apoptosis, a form of programmed cell death. This can occur through the intrinsic (mitochondrial) pathway. frontiersin.orgdntb.gov.ua For example, Mastoparan-L has been shown to induce apoptosis in melanoma cells by causing loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and DNA degradation. dntb.gov.ua Another mastoparan was found to interact with the mitochondrial membrane, leading to the release of cytochrome C and subsequent cell death. frontiersin.org It is plausible that this compound could employ similar mechanisms, although direct experimental evidence is currently lacking.

It is important to note that the C-terminal amidation of mastoparans can significantly influence both their potency and their mechanism of action, with amidated forms often being more potent. frontiersin.org The amino acid sequence of this compound is GRILSFIKGLAEHL-NH2, indicating it possesses an amidated C-terminus. researchgate.net

The table below summarizes the cytotoxic activities of various mastoparan peptides against different cancer cell lines, illustrating the general anti-cancer potential of this peptide family.

PeptideCancer Cell LineIC50 (µM)Mechanism of Action
MastoparanLeukemia~8-9.2Lysis
MastoparanMyeloma~11Lysis
MastoparanBreast Cancer~20-24Lysis
Mastoparan-LJurkat (Acute T cell leukemia)77Apoptosis
Mastoparan-LMCF-7 (Breast cancer)432Apoptosis
Mastoparan-SHeLaSignificant cytotoxicityNot specified
Mastoparan-CH157 (Non-small cell lung cancer)13.57Not specified
Mastoparan-CMDA-MB-435S (Melanoma)Not specifiedNot specified
Mastoparan-CPC-3 (Prostate carcinoma)Not specifiedNot specified
Mastoparan-CU251MG (Glioblastoma)Not specifiedNot specified
Mastoparan-CMCF-7 (Breast cancer)6.26Not specified

Other Investigated Biological Modulations (e.g., Immune Modulation, Enzyme Regulation)

Specific studies detailing the immunomodulatory or enzyme-regulating activities of this compound are not extensively covered in the current body of research. However, the broader mastoparan family is known to interact with various biological systems.

A primary characteristic of mastoparans is their ability to cause mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators. nih.govmdpi.com This activity is a form of immune modulation. Some mastoparan analogues have been specifically designed to enhance their immunomodulatory properties while reducing cytotoxicity. For instance, an analog of mastoparan-L, named mast-MO, demonstrated the ability to recruit leukocytes to an infection site and reduce the levels of pro-inflammatory cytokines.

Mastoparans are also known to interact with and modulate the activity of certain enzymes. A significant interaction is with phospholipases, enzymes that hydrolyze phospholipids. mdpi.com For instance, mastoparans can stimulate phospholipase A2, C, and D. nih.gov The venom of Orancistrocerus drewseni has been found to contain phospholipase A2, suggesting a potential synergistic interaction with this compound within the venom. remedypublications.comresearchgate.net

Furthermore, mastoparans can interact with G proteins, which are crucial components of cellular signaling pathways. nih.gov This interaction can lead to the activation of various downstream cellular responses. One mastoparan was shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase in Trypanosoma cruzi. semanticscholar.org

While these activities are well-documented for the mastoparan family, further research is required to determine the specific effects of this compound on immune cells and enzyme systems.

Structure Activity Relationship Sar Studies

Impact of Amino Acid Residues and Sequence Variations

The specific sequence of amino acids in mastoparan (B549812) peptides is critical for their biological function. These peptides are typically 14 amino acids in length, characterized by a high content of hydrophobic residues (like Leucine, Isoleucine, and Alanine) and basic amino acids, which gives them an amphipathic character. nih.govnih.govbutantan.gov.br This amphipathicity is essential for their interaction with and disruption of cell membranes. nih.gov Eumenine mastoparan-OD (EMP-OD), isolated from the wasp Orancistrocerus drewseni, is structurally similar to other eumenine mastoparans like Eumenine mastoparan-AF (EMP-AF). nih.govfrontiersin.org Variations in the amino acid sequence, even minor ones, can significantly alter the peptide's activity spectrum. For instance, while structurally similar to EMP-AF, EMP-OD exhibits low bactericidal activity but moderate hemolytic activity. frontiersin.org

The N-terminal region of mastoparan peptides plays a crucial role in their biological activity. Studies on analogs of Eumenine mastoparan-AF (EMP-AF) have demonstrated that modifications in this region can lead to a complete loss of function. Specifically, when the first three amino acid residues from the N-terminal of EMP-AF were removed, the resulting truncated analogs showed no antimicrobial activity against either Gram-positive or Gram-negative bacteria. frontiersin.org This finding underscores the importance of the N-terminal sequence for the peptide's structural integrity and its ability to interact effectively with target cell membranes. Further research on an analog of mastoparan-C involved adding a short cell-penetrating peptide sequence derived from the HIV-1 TAT protein to the N-terminus to enhance membrane permeability. nih.gov

A defining characteristic of mastoparans is their polycationic nature, which is primarily due to the presence of multiple lysine (B10760008) (Lys) residues. nih.gov These residues provide a net positive charge, which is considered essential for the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. ucsd.edumdpi.com The number and position of these lysine residues can vary among different mastoparans, creating a range of molecules with different charge densities and affinities for various cell types. frontiersin.org For example, the sequence of EMP-AF, Ile-Asn-Leu-Leu-Lys-Ile-Ala-Lys-Gly-Ile-Ile-Lys-Ser-Leu-NH₂, contains three lysine residues. nih.gov The strategic positioning of these cationic residues is thought to contribute to the stabilization of the α-helical structure and the creation of a distinct hydrophilic face on the amphipathic helix, which is crucial for its lytic efficiency. ucsd.eduresearchgate.net

Significance of C-terminal Amidation

A common post-translational modification in mastoparans and many other bioactive peptides is the amidation of the C-terminal carboxyl group. nih.govfrontiersin.org This seemingly minor chemical alteration has profound effects on the peptide's structure, stability, and biological activity. nih.govresearchgate.net The presence of a C-terminal amide group instead of a negatively charged carboxylate group increases the net positive charge of the peptide, which can enhance its interaction with anionic membranes. nih.gov

C-terminal amidation is crucial for stabilizing the secondary structure of mastoparans, particularly their α-helical conformation. nih.govresearchgate.net In aqueous solutions, these peptides often exist in a random coil, but they fold into an α-helix in membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov Circular dichroism and NMR studies on EMP-AF have shown that the amidated form (EMP-AF-NH₂) folds into a more rigid and stable α-helix compared to its non-amidated, carboxyl-free counterpart (EMP-AF-COO⁻). nih.govresearchgate.net Molecular dynamics simulations revealed that this increased stability in the amidated form is due to an additional hydrogen bond between the C-terminal amide group and the backbone carbonyl of an upstream amino acid (Ile11). nih.govresearchgate.net The loss of this hydrogen bond in the non-amidated version leads to increased flexibility and a less stable helical structure. nih.gov This stabilization of the helical structure is believed to permit a deeper and more effective interaction with the phospholipid components of cell membranes. nih.govresearchgate.net

The structural stability conferred by C-terminal amidation directly translates to higher biological potency. nih.govresearchgate.net Numerous studies have shown that amidated mastoparans are significantly more active than their non-amidated analogs. For example, the natural, amidated form of EMP-AF is more potent against both Gram-positive and Gram-negative bacteria than its analog with a carboxylated C-terminus. frontiersin.orguniprot.org Similarly, replacing the C-terminal amide with a carboxyl group in Protonectarina-MP led to a decrease in its antimicrobial, hemolytic, and mast cell degranulation properties. frontiersin.org The enhanced activity is attributed to the stabilized amphipathic α-helix, which more effectively perturbs and disrupts the cell membrane. nih.govnih.gov Therefore, C-terminal amidation is a critical determinant for the broad-spectrum biological activities of these peptides. nih.govresearchgate.net

Table 1: Comparison of Biological Activity between Amidated and Non-Amidated Mastoparan Analogs This table provides a summary of findings from various studies on the effect of C-terminal amidation on the biological activities of mastoparan peptides.

PeptideC-terminal FormEffect on Secondary StructureBiological Activity (Relative to Amidated Form)Reference
Eumenine mastoparan-AF (EMP-AF)Amidated (-NH₂)More stable and rigid α-helixHigher antimicrobial and hemolytic activity frontiersin.orgnih.gov
Eumenine mastoparan-AF (EMP-AF)Carboxylated (-COOH)Less stable, more flexible helixReduced antimicrobial and hemolytic activity frontiersin.orgnih.gov
Protonectarina-MPAmidated (-NH₂)Stabilized α-helix, higher helical contentHigher antimicrobial, hemolytic, and mast cell degranulation activity frontiersin.orgnih.gov
Protonectarina-MPCarboxylated (-COOH)Less stable secondary structureDecreased antimicrobial, hemolytic, and mast cell degranulation activity frontiersin.org

Analog Design and Development for Enhanced Activity and Specificity

The development of analogs for mastoparan peptides, including those in the eumenine subfamily like this compound (EMP-OD), is a key area of research aimed at improving their therapeutic potential. While EMP-OD itself exhibits low bactericidal activity and moderate hemolysis, its basic structure serves as a foundation for designing new molecules. frontiersin.orgnih.govnih.gov The primary goals are to enhance antimicrobial potency while reducing toxicity to mammalian cells, thereby increasing the peptide's selectivity. mdpi.com Structure-activity relationship (SAR) studies, which investigate how the peptide's chemical structure relates to its biological function, are fundamental to this process. These studies have led to the creation of numerous synthetic derivatives with fine-tuned physicochemical properties. nih.gov

Rational design strategies leverage the known structural features of mastoparans—such as their amphipathic α-helical conformation, cationic nature, and C-terminal amidation—to guide the creation of new analogs. nih.govmdpi.com These modifications are intended to modulate properties like hydrophobicity, net positive charge, and structural stability to achieve a desired biological profile.

Alanine Scanning: In this technique, individual amino acid residues are systematically replaced with alanine to determine their contribution to the peptide's activity. An alanine scan performed on the eumenine mastoparans EMP-EM1 and EMP-EM2 revealed that substitutions on the hydrophobic face of the α-helix generally decreased antimicrobial activity, highlighting the importance of this region for membrane interaction. nih.gov Conversely, substitutions on the hydrophilic face sometimes enhanced activity against pathogenic bacteria. nih.gov

Lysine Substitutions: The net positive charge of mastoparans is crucial for their initial interaction with negatively charged bacterial membranes. Increasing the number of cationic residues, typically lysine, can enhance antimicrobial potency. Strategic single lysine substitutions in analogs of EMP-EM1 and EMP-EM2 were used to generate derivatives with increased net positive charge, which contributed to improved activity against Gram-negative bacteria. nih.gov

Modulating Hydrophobicity: While a certain level of hydrophobicity is essential for membrane disruption, excessive hydrophobicity is often linked to high hemolytic activity and cytotoxicity. nih.gov Therefore, substitutions can be made to balance this property. For instance, in some mastoparan analogs, replacing the highly hydrophobic tryptophan with phenylalanine resulted in a loss of activity, whereas replacing leucine with lysine increased activity against E. coli and drastically reduced hemolytic activity. frontiersin.org

Cyclization To overcome the limitations of linear peptides, such as susceptibility to enzymatic degradation by proteases, cyclization has been explored as a design strategy. nih.gov Skeleton-based cyclization can be achieved by introducing cysteine residues at or near the N- and C-termini to form a disulfide bridge. This end-capping strategy limits conformational flexibility and can lock the peptide into its bioactive α-helical structure, potentially enhancing stability and half-life. nih.gov However, studies on a cyclized analog of mastoparan-C showed that while stability was improved, it also resulted in lower antimicrobial potency and higher hemolytic activity, indicating that the effects of cyclization can be complex and context-dependent. nih.gov

Other Strategies The importance of the C-terminal amide group is well-established for mastoparans. Studies on eumenine mastoparan-AF (EMP-AF) demonstrated that an analog with a carboxylated C-terminus was less active against both Gram-positive and Gram-negative bacteria than the naturally amidated form. frontiersin.orgnih.gov Similarly, truncating the peptide by removing amino acids from the N- or C-terminus often leads to a gradual decrease or complete loss of antimicrobial activity. frontiersin.orgmdpi.com

The biological activity of mastoparan analogs is intrinsically linked to their structural and physicochemical properties, including their primary sequence, amphipathicity, and secondary structure. Mastoparans typically exist as random coils in aqueous solutions but adopt a distinct amphipathic α-helical conformation upon interaction with cell membranes. mdpi.com This structure, which segregates hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, is essential for their membrane-disrupting activities. mdpi.com

Synthetic analogs are designed to optimize this amphipathic structure for selective toxicity. The goal is to create peptides that can effectively permeabilize bacterial membranes while having minimal effect on mammalian cells, such as human red blood cells. mdpi.com For example, analogs of EMP-EM1 and EMP-EM2 were successfully designed to have stabilized α-helical structures and increased net positive charge. These lead synthetic peptides were able to kill Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa by rapidly permeabilizing their membranes, while showing reduced toxicity compared to the parent peptides. nih.gov

The data from these studies are often compiled to build predictive models for designing more effective and selective antimicrobial agents.

Table 1: Effect of Alanine Substitutions on the Antimicrobial Activity of Eumenine Mastoparan Analogs This table summarizes findings from an Alanine-scan screening of EMP-EM1 and EMP-EM2, where substitutions on the hydrophobic face generally reduced activity, while some on the hydrophilic face maintained or enhanced it. nih.gov

Table 2: Structure-Function Relationships of Various Mastoparan Analogs This table details specific modifications made to mastoparan peptides and the resulting changes in their biological activities, illustrating key SAR principles.

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS) for Eumenine Mastoparan-OD and Analogs

Solid-phase peptide synthesis is the standard method for artificially producing this compound and its analogs. nih.govunesp.br This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govunesp.br The process is often automated to enhance efficiency and consistency. nih.gov

A common and effective strategy used in the SPPS of this compound is the use of N-9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govunesp.br In this approach, the Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid being added. This protecting group is stable under acidic conditions but can be easily removed by a base, typically a piperidine (B6355638) solution, to allow for the next amino acid to be coupled to the chain. Side-chain protective groups, such as t-butoxy for serine and t-butoxycarbonyl for lysine (B10760008), are also employed to prevent unwanted side reactions. unesp.br

Once the synthesis of the full peptide sequence is complete, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA), along with scavengers like 1,2-ethanedithiol, thioanisole, and phenol (B47542) to prevent the degradation of sensitive amino acid residues. nih.gov

Following cleavage, the crude peptide product contains the desired peptide as well as various impurities from incomplete reactions or side reactions. Therefore, a purification step is essential. The most common method for purifying this compound and other synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govunesp.brniph.go.jp This technique separates the peptide from impurities based on hydrophobicity. The purity of the final product is often verified using analytical techniques such as mass spectrometry and further HPLC analysis. nih.govniph.go.jp

Table 1: Key Reagents in the Synthesis and Purification of this compound

Step Reagent/Technique Purpose
Synthesis Fmoc-amino acidsBuilding blocks of the peptide with N-terminal protection. nih.govunesp.br
Solid Resin (e.g., TGS-RAM)Insoluble support for the growing peptide chain. unesp.br
PiperidineBase used for the removal of the Fmoc protecting group.
Cleavage Trifluoroacetic acid (TFA) cocktailStrong acid to cleave the peptide from the resin. nih.gov
Scavengers (e.g., ethanedithiol)Protects amino acids from degradation during cleavage. nih.gov
Purification Reversed-Phase HPLCSeparates the target peptide from impurities. nih.govunesp.brniph.go.jp

Strategies for Overcoming Production Challenges (e.g., Yield, Purity)

To address these challenges, several strategies are employed:

Optimized Coupling Reagents: The choice of coupling reagents to facilitate the formation of peptide bonds is critical. Highly efficient reagents are used to ensure that each amino acid is added to the growing chain as completely as possible.

Double Coupling: In cases where a particular amino acid is difficult to attach, the coupling step may be repeated to drive the reaction to completion.

Capping: To prevent the formation of deletion sequences, a process called capping can be used. After each coupling step, any unreacted amino groups on the peptide chain are blocked (capped) by acetylation, preventing them from reacting in subsequent steps.

Advanced Purification Methods: The use of high-resolution HPLC columns and optimized gradient conditions during purification is crucial for separating the target peptide from closely related impurities. niph.go.jpresearchgate.net The purity of fractions is often monitored by UV absorption at specific wavelengths, such as 215 nm or 220 nm. nih.govmdpi.com

Comparative Analysis of Synthetic vs. Natural Peptides in Research

The availability of both natural and synthetic this compound allows for comparative studies in research. While natural peptides are isolated directly from wasp venom, synthetic peptides are produced in the laboratory. nih.gov

Table 2: Comparison of Natural and Synthetic this compound

Characteristic Natural Peptide Synthetic Peptide
Source Wasp venom. nih.govLaboratory chemical synthesis. nih.govunesp.br
Availability Limited by the amount of venom that can be collected. dntb.gov.uaCan be produced in larger, more consistent quantities. ijbs.com
Purity May contain other venom components requiring extensive purification. nih.govCan be synthesized to a high degree of purity. mdpi.com
Structural Verification Structure is determined from the natural source. nih.govStructure is known and can be intentionally modified to create analogs. nih.gov
Research Applications Used to study the natural function and properties of the peptide. nih.govEssential for verifying the structure of the natural peptide and for conducting detailed biological and pharmacological studies where larger quantities are needed. nih.govnih.gov

A key aspect of using synthetic peptides in research is to confirm that they are structurally and functionally identical to their natural counterparts. This is often done by comparing their chromatographic behavior (e.g., HPLC retention time) and mass spectrometry data. nih.gov The ability to synthesize this compound and its analogs has been instrumental in exploring its biological activities and understanding its structure-function relationships. nih.gov Synthetic analogs with specific amino acid substitutions or modifications can be created to probe the importance of individual residues for the peptide's activity. nih.gov

Future Research Directions and Prospects

Elucidation of Detailed Molecular Targets and Pathways

A primary future objective is the precise identification of the molecular targets and signaling pathways modulated by Eumenine mastoparan-OD. The antimicrobial and cytolytic activities of mastoparans are generally attributed to their ability to interact with and disrupt cell membranes. frontiersin.org The proposed mechanism involves the peptide adopting an α-helical conformation in a membrane environment, allowing it to form pores and induce leakage. frontiersin.orgniph.go.jp For the closely related Eumenine mastoparan-AF (EMP-AF), studies have shown that its ability to permeate anionic liposomes is directly correlated with the degree of its helical conformation, suggesting the cell membrane is a primary target. researchgate.net

Future research should aim to:

Identify Specific Receptors: While membrane disruption is a key mechanism, some mastoparans interact with specific G protein-coupled receptors (GPCRs). For instance, Mastoparan-L activates the MRGPRX2 receptor on mast cells. frontiersin.org It is crucial to investigate whether EMP-OD interacts with similar receptors on mammalian or microbial cells, which would imply more specific mechanisms of action beyond general membrane permeabilization.

Clarify Downstream Pathways: Following the initial interaction, the downstream signaling cascades triggered by EMP-OD are largely unknown. Research has shown that mastoparans can activate G proteins and phospholipases A2, C, and D. frontiersin.org Determining which specific G protein subtypes (e.g., Gαq, Gαi/o) and signaling molecules are activated by EMP-OD is essential for understanding its effects on different cell types.

Investigate Lipid Selectivity: The lipid composition of cell membranes varies significantly between bacteria, fungi, and mammalian cells. Investigating the binding affinity and disruptive capability of EMP-OD towards membranes of varying lipid compositions could explain its observed biological selectivity, particularly its potent antifungal activity. frontiersin.org

Exploration of Novel Biological Activities in Diverse Biological Systems

Initial studies have characterized the primary activities of EMP-OD, revealing a distinct profile compared to other mastoparans. It exhibits low bactericidal activity but demonstrates potent action against the fungi Candida albicans and Botrytis cinerea, alongside moderate hemolytic activity. frontiersin.org This selective antifungal profile is a significant area for future exploration.

Key research areas include:

Antifungal Spectrum and Mechanism: A comprehensive screening of EMP-OD against a wider range of pathogenic fungi, including drug-resistant strains, is warranted. Mechanistic studies should focus on how it specifically targets fungal membranes or intracellular components, a process that may differ from its action on bacterial or mammalian cells. frontiersin.org

Anti-parasitic Potential: Several other eumenine mastoparans, such as EMP-ER, EMP-EF, and EMP-EM1/2, have shown moderate to significant activity against parasites like Leishmania major. nih.govfrontiersin.org Given the structural similarities, investigating the potential leishmanicidal or trypanocidal activity of EMP-OD is a logical and promising next step.

Neuromodulatory and Cytotoxic Effects: Eumenine mastoparan-AF was found to affect neuromuscular transmission. nih.gov Research should explore whether EMP-OD possesses similar neuroactive properties. Furthermore, the anticancer potential of mastoparans is an active area of research, and EMP-OD could be screened against various cancer cell lines to identify any selective cytotoxic activity. frontiersin.org

Table 1: Comparative Biological Activities of Eumenine Mastoparans

Peptide Source Organism Primary Biological Activities Noted Citation
This compound (EMP-OD) Orancistrocerus drewseni High antifungal activity (C. albicans, B. cinerea), moderate hemolysis, low bactericidal activity. scienceopen.comfrontiersin.org
Eumenine mastoparan-AF (EMP-AF) Anterhynchium flavomarginatum Mast cell degranulation, hemolytic activity, broad-spectrum antibacterial activity, affects neuromuscular transmission. frontiersin.orgnih.gov
Eumenine mastoparan-ER (EMP-ER) Eumenes rubrofemoratus Broad-spectrum antimicrobial, moderate leishmanicidal activity, low hemolysis. frontiersin.orgniph.go.jp
Eumenine mastoparan-EF (EMP-EF) Eumenes fraterculus Broad-spectrum antimicrobial, moderate leishmanicidal activity, low hemolysis. frontiersin.orgniph.go.jp
Eumenine mastoparan-EM1 / EM2 Eumenes micado Potent antibacterial, significant leishmanicidal activity, moderate mast cell degranulation, virtually no hemolysis. nih.govresearchgate.net

Advanced Peptide Engineering for Improved Efficacy and Selectivity

The native structure of EMP-OD provides a scaffold that can be modified through peptide engineering to enhance its therapeutic properties. Structure-activity relationship (SAR) studies on its analogs are crucial for developing peptides with higher potency and selectivity, and lower toxicity.

Future engineering strategies should focus on:

Amino Acid Substitution: Replacing specific amino acids can modulate hydrophobicity, net charge, and amphipathicity, which are key determinants of activity and selectivity. For example, substituting a single amino acid in a mastoparan (B549812) from Vespa tropica (MpVT) enhanced its antibacterial activity without increasing toxicity. nih.gov Similar substitutions in the EMP-OD sequence could be systematically explored.

Terminal Modifications: The C-terminal amidation is critical for the stability and activity of many mastoparans, including EMP-AF. frontiersin.orgresearchgate.net The removal of the first three N-terminal residues from EMP-AF rendered it inactive. frontiersin.orgresearchgate.net The impact of these terminal regions in EMP-OD should be confirmed, and further modifications, such as N-terminal acetylation or the addition of specific motifs, could be investigated to improve stability against proteases.

Enantiomeric Forms: Synthesizing an all-D enantiomer of EMP-OD could be a valuable strategy. An all-D form of mastoparan-M was found to be twice as potent against bacteria and more resistant to degradation by proteases. frontiersin.org This approach could yield a more stable and effective version of EMP-OD.

Development of Hybrid Peptides and Nanoconstructs for Research Purposes

To overcome limitations such as poor bioavailability or off-target effects, EMP-OD can be incorporated into more complex molecular systems.

Prospects in this area include:

Hybrid Peptides: Creating chimeric peptides by fusing EMP-OD with other functional sequences is a promising strategy. For instance, a hybrid of galanin and mastoparan, known as transportan, was developed to carry macromolecules across cell membranes. A similar hybrid incorporating EMP-OD could be designed to target specific cells or tissues.

Nanoconstructs: Loading EMP-OD onto nanoparticles, such as chitosan (B1678972) or lipid-based carriers, could improve its stability and delivery. Mastoparan-chitosan nanoconstructs have been successfully used to target multidrug-resistant bacteria. frontiersin.org Developing an EMP-OD nanoconstruct could enhance its potent antifungal activity by improving its localization at the site of infection.

Computational and In Silico Approaches in this compound Research

Computational methods are invaluable for accelerating research on peptides like EMP-OD by predicting structure-function relationships and guiding experimental design.

Key computational approaches for future research include:

Molecular Dynamics (MD) Simulations: MD simulations can provide deep insights into the peptide's behavior in different environments. Simulations of EMP-AF in a water/TFE mixture revealed that C-terminal amidation confers significant structural rigidity, which is essential for its biological activity. researchgate.net Similar simulations of EMP-OD and its engineered analogs can predict their conformational stability and their mode of interaction with model cell membranes.

Docking Studies: If specific protein or receptor targets for EMP-OD are identified, molecular docking simulations can be employed to predict the precise binding site and interaction energies. This information is critical for designing analogs with improved binding affinity and selectivity.

Q & A

Q. What are the structural and functional characteristics of EMP-OD that distinguish it from other mastoparans?

EMP-OD is a 14-amino acid α-helical peptide isolated from Orancistrocerus drewseni venom. Key features include a C-terminal amidation, which enhances antimicrobial and hemolytic activity compared to non-amidated analogs . Structurally, its hydrophobic moment and amphipathic helix (analyzed via hydrophobic moment plots) correlate with membrane disruption, a hallmark of mastoparans . Unlike mastoparan from Vespula lewisii, EMP-OD exhibits higher specificity for fungal pathogens (e.g., Candida albicans) and moderate hemolysis, suggesting divergent lipid selectivity .

Q. How should researchers design experiments to assess EMP-OD’s hemolytic and antimicrobial activities?

  • Hemolysis : Use erythrocyte suspensions (e.g., human or sheep RBCs) and measure hemoglobin release spectrophotometrically at 414 nm after peptide incubation. Compare dose-response curves with reference peptides like mastoparan .
  • Antimicrobial activity : Employ microbroth dilution assays (CLSI guidelines) against Gram-positive, Gram-negative bacteria, and fungi. Include positive controls (e.g., polymyxin B) and quantify minimum inhibitory concentrations (MICs). Note EMP-OD’s low bactericidal activity but potent antifungal effects, which may require specialized media for fungal cultures .

Q. What are the best practices for sourcing and validating EMP-OD in experimental studies?

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with C-terminal amidation to mirror natural post-translational modifications .
  • Purity validation : Apply HPLC (>95% purity) and mass spectrometry.
  • Bioactivity confirmation : Cross-validate with published data on hemolysis (e.g., EC₅₀ values ~10 μM) and antifungal activity (e.g., MIC of 8 μg/mL against C. albicans) .

Advanced Research Questions

Q. How can researchers reconcile EMP-OD’s low bactericidal activity with its potent antifungal and hemolytic effects?

Methodological approaches include:

  • Lipid selectivity assays : Compare peptide interactions with bacterial vs. fungal membranes using surface plasmon resonance (SPR) or calorimetry. Fungal membranes (ergosterol-rich) may bind EMP-OD more effectively than bacterial membranes (phosphatidylglycerol-dominant) .
  • Membrane perturbation studies : Employ dye leakage assays (e.g., calcein-loaded liposomes) to quantify pore formation kinetics. EMP-OD’s α-helical structure may favor larger pores in eukaryotic membranes .
  • Transcriptomic analysis : Profile fungal stress responses (e.g., ROS pathways) post-EMP-OD exposure to identify non-lytic mechanisms .

Q. What statistical frameworks are appropriate for analyzing contradictory data on EMP-OD’s bioactivity across studies?

  • Meta-analysis : Aggregate data from multiple studies (e.g., MICs, hemolysis EC₅₀) using random-effects models to account for variability in experimental conditions (e.g., peptide batches, assay temperatures) .
  • Sensitivity analysis : Identify confounding variables (e.g., salt concentration in media, which modulates peptide charge) through multivariate regression .
  • Error propagation : Quantify uncertainties in dose-response curves using bootstrapping or Monte Carlo simulations .

Q. How can evolutionary hypotheses about EMP-OD’s origin within aculeate venoms be tested despite limited genomic data?

  • Comparative phylogenetics : Align EMP-OD sequences with mastoparans from other hymenopterans (e.g., ants, bees) to identify conserved motifs. Use maximum-likelihood trees to infer ancestral states .
  • Functional convergence analysis : Compare EMP-OD’s mechanism (e.g., membrane disruption) with unrelated peptides (e.g., melittin) to assess evolutionary convergence .
  • Transcriptome mining : Screen venom gland RNA-seq data from understudied eumenine wasps for EMP-OD homologs, prioritizing species with annotated antimicrobial phenotypes .

Methodological and Data Management Questions

Q. What protocols ensure reproducibility in EMP-OD’s membrane interaction studies?

  • Standardized assays : Use uniform lipid compositions (e.g., POPC:POPS:ergosterol for fungal mimics) in biophysical assays .
  • Negative controls : Include scrambled or inactive peptide analogs to distinguish specific vs. nonspecific effects .
  • Data transparency : Publish raw kinetic curves (e.g., SPR, dye leakage) and statistical code in repositories like Zenodo or Figshare .

Q. How should researchers address potential biases in evolutionary studies of EMP-OD?

  • Taxonomic sampling : Include outgroups (e.g., non-venomous insects) to avoid overestimating functional adaptation .
  • Gene tree reconciliation : Compare peptide phylogenies with species trees to detect horizontal gene transfer or incomplete lineage sorting .
  • Null models : Use codon-based substitution models (e.g., PAML) to test for positive selection in EMP-OD vs. neutral evolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.